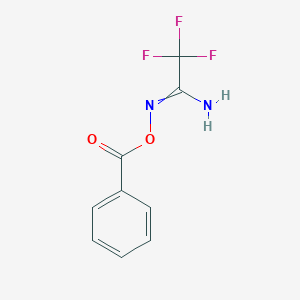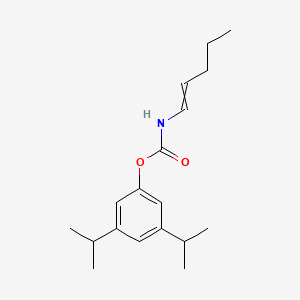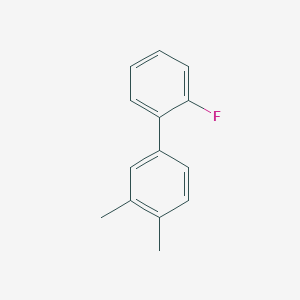![molecular formula C11H27N3O3Si B14391110 N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine CAS No. 88248-67-3](/img/structure/B14391110.png)
N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’‘-Tetramethyl-N’-[3-(trimethoxysilyl)propyl]guanidine is a specialized compound known for its unique chemical properties and applications. It is a colorless, clear liquid with a molecular formula of C11H27N3O3Si and a molecular weight of 277.44 g/mol . This compound is widely used as a catalyst in various chemical manufacturing processes due to its ability to facilitate reactions efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’‘-Tetramethyl-N’-[3-(trimethoxysilyl)propyl]guanidine typically involves a two-stage process :
Stage 1: N,N,N’,N’-Tetramethylguanidine is reacted with 5,5-dimethyl-1,3-cyclohexadiene at 120°C for 2 hours under an inert atmosphere.
Stage 2: The resulting product is then reacted with 3-Chloropropyltrimethoxysilane in 5,5-dimethyl-1,3-cyclohexadiene at 120°C for 9 hours under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize any side reactions .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’‘-Tetramethyl-N’-[3-(trimethoxysilyl)propyl]guanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can produce a range of substituted guanidines .
Scientific Research Applications
N,N,N’,N’‘-Tetramethyl-N’-[3-(trimethoxysilyl)propyl]guanidine has a wide range of scientific research applications :
Chemistry: It is used as a catalyst in the polymerization of methacrylates and other monomers.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in various biochemical assays.
Medicine: It is explored for its potential use in drug synthesis and as a catalyst in pharmaceutical manufacturing.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N,N,N’,N’‘-Tetramethyl-N’-[3-(trimethoxysilyl)propyl]guanidine involves its role as a ligand and reducing agent. In the SARA ATRP of methacrylates, it interacts with methacrylate monomers in the presence of copper (0) wire and copper(II) bromide (CuBr2). This interaction facilitates the polymerization process by activating the monomers and reducing the copper species, thereby promoting the formation of well-defined polymers.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylguanidine: A similar compound used as a strong, non-nucleophilic base in organic synthesis.
N,N,N’,N’-Tetramethyl-N’'-phenylguanidine: Another similar compound with applications in polymer chemistry and as a catalyst.
Uniqueness
N,N,N’,N’‘-Tetramethyl-N’-[3-(trimethoxysilyl)propyl]guanidine is unique due to its trimethoxysilyl group, which imparts specific properties such as enhanced reactivity and stability. This makes it particularly valuable in applications requiring robust and efficient catalysts .
Properties
CAS No. |
88248-67-3 |
|---|---|
Molecular Formula |
C11H27N3O3Si |
Molecular Weight |
277.44 g/mol |
IUPAC Name |
1,1,2,3-tetramethyl-3-(3-trimethoxysilylpropyl)guanidine |
InChI |
InChI=1S/C11H27N3O3Si/c1-12-11(13(2)3)14(4)9-8-10-18(15-5,16-6)17-7/h8-10H2,1-7H3 |
InChI Key |
PFWAKOJJMPDUGF-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N(C)C)N(C)CCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


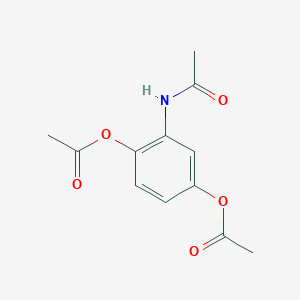

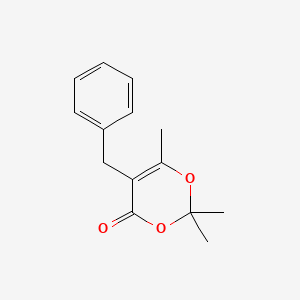
![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
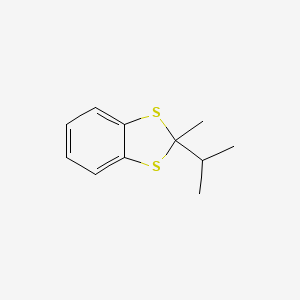
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)
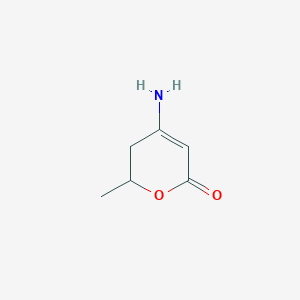
![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
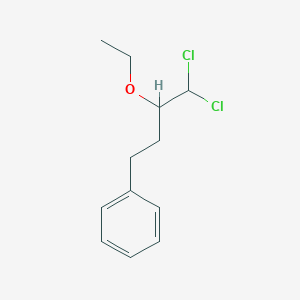
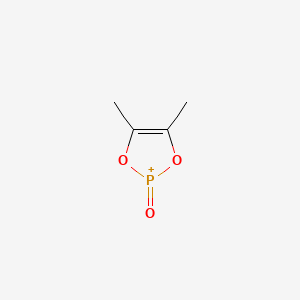
![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
